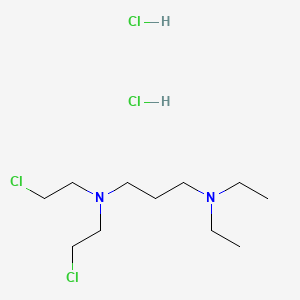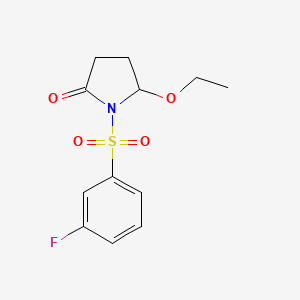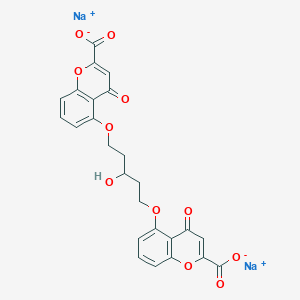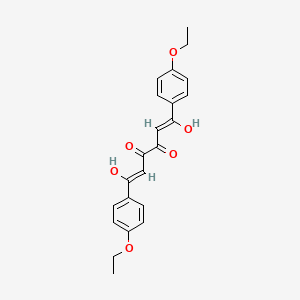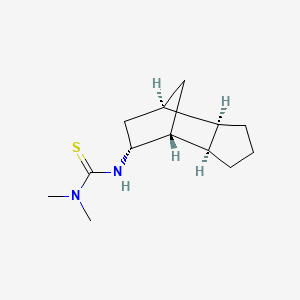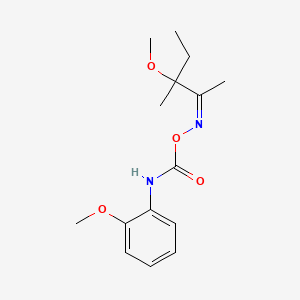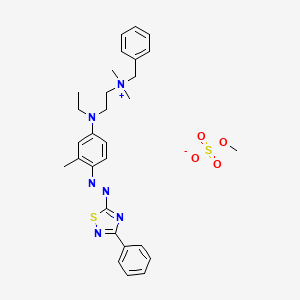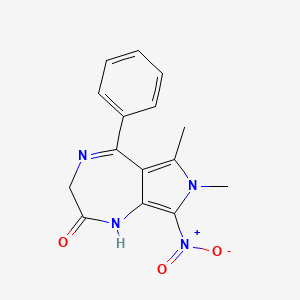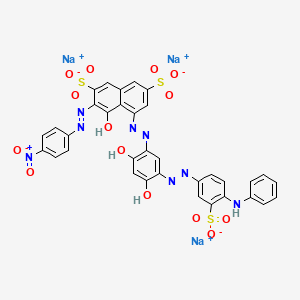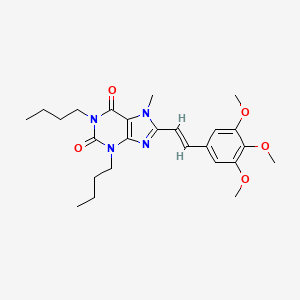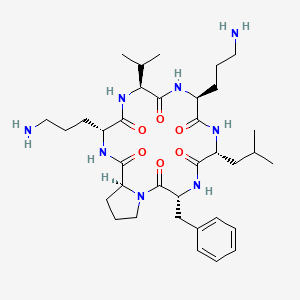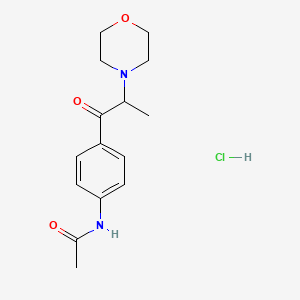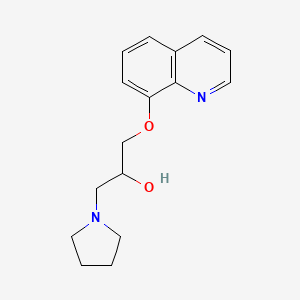
alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable pyrrolidine derivative. The reaction is often facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether bond between the quinoline and pyrrolidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Alpha-((8-Chinolinyloxy)methyl)-1-pyrrolidinethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Der Chinolinring kann unter bestimmten Bedingungen reduziert werden, um Dihydrochinolinderivate zu bilden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinrest.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Chinolinketonen führen, während die nukleophile Substitution verschiedene funktionelle Gruppen in den Chinolinring einführen kann .
Wissenschaftliche Forschungsanwendungen
Alpha-((8-Chinolinyloxy)methyl)-1-pyrrolidinethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Medizin: Es wird untersucht, ob es als Therapeutikum eingesetzt werden kann, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien verwendet, darunter Polymere und Farbstoffe
Wirkmechanismus
Der Wirkmechanismus von Alpha-((8-Chinolinyloxy)methyl)-1-pyrrolidinethanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Chinolinrest kann sich in die DNA interkalieren und so Transkriptions- und Replikationsprozesse beeinflussen. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität moduliert. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab .
Wissenschaftliche Forschungsanwendungen
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Alpha-((8-Chinolinyloxy)methyl)-1-piperidinethanol
- 4-Methyl-alpha-((8-chinolinyloxy)methyl)-1-piperazinethanol
- 4-Morpholinethanol, alpha-((8-chinolinyloxy)methyl)-
Einzigartigkeit
Alpha-((8-Chinolinyloxy)methyl)-1-pyrrolidinethanol ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein sowohl eines Chinolin- als auch eines Pyrrolidinrings. Diese Kombination verleiht ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten, die bei ähnlichen Verbindungen nicht beobachtet werden. Beispielsweise kann der Pyrrolidinring die Löslichkeit und Bioverfügbarkeit der Verbindung im Vergleich zu ihren Piperidin- und Piperazinanalogen verbessern .
Eigenschaften
CAS-Nummer |
85239-17-4 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C16H20N2O2/c19-14(11-18-9-1-2-10-18)12-20-15-7-3-5-13-6-4-8-17-16(13)15/h3-8,14,19H,1-2,9-12H2 |
InChI-Schlüssel |
SUGOPCJSVJMFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(COC2=CC=CC3=C2N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


